BenchChemオンラインストアへようこそ!

Dapiramicin

Rice sheath blight Rhizoctonia solani Greenhouse efficacy

Dapiramicin is a nucleoside antibiotic isolated from the fermentation broth of Micromonospora sp. SF-1917.

Molecular Formula C21H29N5O10
Molecular Weight 511.5 g/mol
CAS No. 67298-15-1
Cat. No. B1669819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapiramicin
CAS67298-15-1
SynonymsDapiramicin;  Antibiotic SF 1917;  SF 1917;  SF1917;  SF-1917
Molecular FormulaC21H29N5O10
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)NC2=NC3=C(C(=CN3)C#N)C(=N2)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O
InChIInChI=1S/C21H29N5O10/c1-7-15(36-20-14(31)12(29)16(32-2)9(6-27)35-20)11(28)13(30)19(34-7)26-21-24-17-10(18(25-21)33-3)8(4-22)5-23-17/h5,7,9,11-16,19-20,27-31H,6H2,1-3H3,(H2,23,24,25,26)/t7-,9-,11-,12-,13-,14-,15-,16-,19+,20+/m1/s1
InChIKeyZBQJUUDIPOFIAD-CQTPLZCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dapiramicin (CAS 67298-15-1): Sourcing the Disaccharide Nucleoside Antibiotic for Rice Sheath Blight and Agrochemical Research


Dapiramicin is a nucleoside antibiotic isolated from the fermentation broth of Micromonospora sp. SF-1917 . It exists as two principal forms—dapiramicin A and dapiramicin B—both characterized as disaccharide nucleosides featuring a pyrrolo[2,3-d]pyrimidine chromophore . Unlike most antibiotic classes, dapiramicin A exhibits essentially no in vitro activity by conventional agar-based bioassays, yet demonstrates pronounced efficacy in greenhouse tests against rice sheath blight caused by Rhizoctonia solani . This distinctive in vitro/in vivo disconnect, combined with a rare exocyclic N-glycoside linkage, distinguishes dapiramicin within the nucleoside antibiotic landscape.

Why Generic Substitution Fails When Procuring Dapiramicin (CAS 67298-15-1)


Dapiramicin cannot be treated as a generic, interchangeable nucleoside antibiotic for three critical reasons. First, its exocyclic N-glycoside linkage—where the disaccharide moiety attaches to the exocyclic 2-amino group rather than an endocyclic nitrogen—is unique among nucleoside antibiotics and directly determines bioactivity . Second, dapiramicin A undergoes acid-catalyzed epimerization to epidapiramicin A, a chemical liability not observed in structural analogs such as miharamycins or validamycins . Third, the compound's complete lack of in vitro activity against Rhizoctonia solani—contrasting with many standard antifungal nucleosides that show agar-diffusion activity—means that only the native dapiramicin structure undergoes the requisite in planta activation . Generic substitution with any other in-class nucleoside (e.g., toyocamycin, miharamycin, gougerotin) would forfeit the specific anti-sheath-blight efficacy that defines dapiramicin's value proposition.

Dapiramicin (CAS 67298-15-1) Procurement Evidence: Quantified Differentiation from Closest Analogs and Alternatives


In Vivo Efficacy Against Rice Sheath Blight in the Absence of In Vitro Activity: Comparison with Validamycin A

Dapiramicin A demonstrates a rare efficacy profile in which it exhibits essentially no in vitro activity against Rhizoctonia solani (the causative agent of rice sheath blight) in standard agar-diffusion or broth-dilution assays, yet is highly effective in greenhouse whole-plant tests . This profile is shared by validamycin A, which also shows no in vitro antimicrobial activity but controls sheath blight in greenhouse tests at a concentration of 30 ppm . The absence of in vitro activity eliminates cross-resistance pressure on non-target soil microbiota and suggests a prodrug-like activation mechanism that is specifically triggered within the rice plant or during host–pathogen interaction. This property is not shared by the majority of nucleoside antibiotics such as toyocamycin, sangivamycin, or gougerotin, which display direct in vitro antifungal activity and would therefore impose different environmental and resistance profiles .

Rice sheath blight Rhizoctonia solani Greenhouse efficacy

Exocyclic N-Glycoside Linkage: Structural Differentiation from All Known Nucleoside Antibiotics

The defining structural feature of dapiramicins is the glycosylation at the exocyclic 2-amino nitrogen of the pyrrolo[2,3-d]pyrimidine chromophore, forming an α-N-glycoside in dapiramicin A and a β-N-glycoside in dapiramicin B . This stands in marked contrast to all other major nucleoside antibiotics—including toyocamycin (C-glycoside), sangivamycin (C-glycoside), miharamycins A and B (N-glycoside at endocyclic N-9 of 2-aminopurine), and gougerotin (C-glycoside)—which uniformly employ either C-glycosidic bonds or endocyclic N-glycosidic linkages . The exocyclic N-glycoside motif is not merely a structural curiosity: it fundamentally alters the electron distribution of the chromophore, the hydrolytic stability of the glycosidic bond, and the molecular recognition potential for biological targets. The total synthesis of dapiramicin B confirmed that constructing this linkage requires Pd-catalyzed N-arylation of a heptopyranosylamine with a bromopyrrolopyrimidine, a non-trivial synthetic step not encountered in the synthesis of other nucleoside antibiotics .

Nucleoside antibiotic structure N-glycoside linkage Chemical differentiation

Acid-Catalyzed Epimerization: Stability Differentiation Between Dapiramicin A and In-Class Analogs

Dapiramicin A undergoes a specific epimerization at the anomeric carbon under acidic conditions, converting to epidapiramicin A (the β-anomer) . This pH-dependent mutarotation is a direct consequence of the α-N-glycoside linkage at the exocyclic nitrogen and is not observed for miharamycins A/B (which possess endocyclic N-glycosides) or for validamycins (which are aminocyclitol glycosides) . The total synthesis study confirmed that dapiramicin B, possessing the thermodynamically stable β-N-glycoside linkage, does not undergo this epimerization . The practical implications are twofold: (a) formulation of dapiramicin A must maintain pH conditions above the epimerization threshold (pH sensitivity documented in the isolation paper where mild acid treatment caused mutarotation), and (b) for applications requiring long-term chemical stability, dapiramicin B may be the preferred procurement target.

Epimerization Chemical stability Formulation compatibility

Insecticidal Activity Profile: Differential Spectrum Compared with Gougerotin

In a comparative screening of natural products against three agricultural pest species, dapiramicin A demonstrated a moderate and selective insecticidal profile distinct from the closely related nucleoside antibiotic gougerotin . Against the green peach aphid (Myzus persicae), dapiramicin A achieved 53% mortality at 100 ppm and 48% mortality at 20 ppm, while gougerotin reached 94% at 100 ppm and 67% at 20 ppm . Against the diamondback moth (Plutella xylostella), dapiramicin A showed 50% mortality at 100 ppm while gougerotin produced 100% mortality at both 100 and 20 ppm . Neither compound exhibited activity against the two-spotted spider mite (Tetranychus urticae) . This differential spectrum indicates that dapiramicin A operates through a distinct insecticidal mechanism or target engagement profile that is not simply a weaker version of gougerotin's activity but rather a qualitatively different selectivity pattern.

Insecticidal screening Myzus persicae Agrochemical discovery

Biosynthetic Gene Cluster and 7-Deazapurine Derivatization Potential: Dapiramicin vs. Toyocamycin Pathway

Dapiramicin belongs to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) family of natural products, a class that includes toyocamycin, sangivamycin, cadeguomycin, and kanagawamicin . However, unlike toyocamycin and sangivamycin—whose biosynthetic gene clusters (BGCs) have been characterized and shown to produce C-glycosylated 7-deazapurines via GTP-dependent pathways—dapiramicin's BGC (from Micromonospora sp. SF-1917) has not been fully elucidated in the published literature, though related pyrrolopyrimidine BGCs (e.g., huimycin from Kutzneria albida) have been identified . The exocyclic N-glycosylation step in dapiramicin biosynthesis represents an enzymatic activity (exocyclic N-glycosyltransferase) that is not present in the toyocamycin/sangivamycin pathways, offering a unique biotechnological handle for generating novel 7-deazapurine derivatives through combinatorial biosynthesis or mutasynthesis .

Biosynthetic gene cluster 7-deazapurine Natural product derivatization

Optimal Research and Industrial Deployment Scenarios for Dapiramicin (CAS 67298-15-1)


Rice Sheath Blight (Rhizoctonia solani) In Planta Efficacy Research

Dapiramicin A serves as a critical research tool for investigating the mechanisms underlying in planta activation of antifungal metabolites. Because dapiramicin A shows no in vitro activity against Rhizoctonia solani yet is highly effective in greenhouse tests , it provides a clean experimental system to dissect plant-mediated prodrug activation, host-induced metabolic conversion, or pathogen-specific in vivo susceptibility pathways. Comparative studies with validamycin A (effective at 30 ppm in greenhouse tests ) allow researchers to differentiate between aminocyclitol and nucleoside-based activation mechanisms. Researchers should note the epimerization liability of dapiramicin A under acidic conditions and monitor compound integrity during greenhouse application.

Structure–Activity Relationship (SAR) Studies of Exocyclic N-Glycoside Antibiotics

Dapiramicin A and B provide the foundational scaffold for SAR exploration of exocyclic N-glycoside nucleoside antibiotics. The availability of a stereoselective total synthesis route for dapiramicin B via Pd-catalyzed Buchwald-Hartwig N-arylation enables systematic modification of the disaccharide moiety, the chromophore substitution pattern (methoxy, cyano groups), and the anomeric configuration (α vs. β). Researchers can benchmark synthetic analogs against natural dapiramicin A for anti-sheath-blight activity in greenhouse tests and against the insecticidal screening data that established dapiramicin A's differential profile relative to gougerotin .

Insecticide Lead Discovery and Pest-Specific Selectivity Profiling

The insecticidal screening data for dapiramicin A—53% mortality against Myzus persicae at 100 ppm, 50% against Plutella xylostella at 100 ppm, and no activity against Tetranychus urticae —positions the compound as a selective scaffold for aphid- and lepidopteran-targeted insecticide discovery. Its moderate potency and distinct selectivity spectrum compared to gougerotin (94% against M. persicae, 100% against P. xylostella at 100 ppm) suggest that dapiramicin engages a non-overlapping target or possesses differential phloem mobility, cuticular penetration, or metabolic stability within the insect. Research programs aimed at novel mode-of-action insecticides can use dapiramicin as a starting point for scaffold hopping and pro-insecticide design, particularly given the compound's known propensity for in planta activation .

Natural Product Biosynthetic Pathway Engineering and Exocyclic N-Glycosyltransferase Discovery

Dapiramicin's unique exocyclic N-glycoside architecture implies the existence of one or more dedicated glycosyltransferases capable of catalyzing N-glycosylation at the exocyclic 2-amino group of pyrrolo[2,3-d]pyrimidines. The producing organism, Micromonospora sp. SF-1917 , represents an underexplored genetic resource for mining this enzymatic activity. Genome sequencing and BGC identification can enable heterologous expression of the dapiramicin pathway, combinatorial biosynthesis with other 7-deazapurine scaffolds (toyocamycin, sangivamycin), and generation of glycosyl-diversified libraries. The related huimycin BGC from Kutzneria albida DSM 43870 provides a methodological template for such efforts, though the exocyclic N-glycosyltransferase activity remains specific to the dapiramicin pathway.

Quote Request

Request a Quote for Dapiramicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.